Fmoc-4-methyl-L-homophenylalanine

Catalog No.
S8517149
CAS No.
M.F
C26H25NO4
M. Wt
415.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-4-methyl-L-homophenylalanine

Product Name

Fmoc-4-methyl-L-homophenylalanine

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylphenyl)butanoic acid

Molecular Formula

C26H25NO4

Molecular Weight

415.5 g/mol

InChI

InChI=1S/C26H25NO4/c1-17-10-12-18(13-11-17)14-15-24(25(28)29)27-26(30)31-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1

InChI Key

JLOKXQGKJIXTSW-XMMPIXPASA-N

SMILES

CC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

CC1=CC=C(C=C1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Fmoc-4-methyl-L-homophenylalanine is a modified amino acid that incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino functionality of the 4-methyl-L-homophenylalanine structure. This modification enhances the compound's stability and solubility, making it particularly valuable in peptide synthesis and various biochemical applications. The presence of the 4-methyl group on the phenylalanine backbone contributes to its unique properties, influencing both its chemical reactivity and biological interactions.

  • Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Reduction reactions can alter the oxidation state of the compound, impacting its reactivity. Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
  • Substitution: Nucleophilic substitution reactions are common for modifying side chains of the amino acid, often involving reagents like sodium azide and alkyl halides.

Fmoc-4-methyl-L-homophenylalanine exhibits significant biological activity, particularly in forming hydrogels through self-assembly processes. These hydrogels are formed via non-covalent interactions such as hydrogen bonding and hydrophobic interactions, which make them suitable for drug delivery systems. The ability to form stable hydrogels under physiological conditions positions this compound as a promising candidate for biomedical applications, including tissue engineering and controlled release formulations .

The synthesis of Fmoc-4-methyl-L-homophenylalanine typically involves several steps:

  • Fmoc Protection: The amino group of 4-methyl-L-homophenylalanine is protected using Fmoc chloride in the presence of a base like diisopropylethylamine.
  • Coupling Reaction: The protected amino acid is then coupled with the desired peptide chain using coupling reagents such as HBTU or DIC.
  • Deprotection: The Fmoc group is removed using a base like piperidine, revealing the free amino group for further reactions .

Fmoc-4-methyl-L-homophenylalanine is primarily utilized in:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides, allowing for the incorporation of specific amino acid residues into peptide chains.
  • Biomedical Research: Its ability to form hydrogels makes it useful in drug delivery systems and tissue engineering applications.
  • Chemical Biology: The compound's unique properties can be exploited in various chemical biology studies to understand protein interactions and functions .

Studies have shown that Fmoc-4-methyl-L-homophenylalanine interacts with other molecules through various non-covalent interactions, which play a crucial role in its ability to form hydrogels. Research emphasizes the significance of supramolecular hydrogen-bonding patterns involving Fmoc-based compounds in biochemical contexts, highlighting their potential in forming complex structures necessary for biological functions .

Several compounds share structural similarities with Fmoc-4-methyl-L-homophenylalanine. Here are some notable examples:

Compound NameDescriptionUnique Features
Fmoc-4-trifluoromethyl-L-homophenylalanineContains a trifluoromethyl group that enhances reactivity in substitutionsIncreased electronegativity affecting reactivity
Fmoc-4-methoxy-L-homophenylalanineIncorporates a methoxy group, influencing solubility and reactivityDifferent steric effects due to methoxy substitution
Fmoc-D-phenylalanineA D-enantiomer of phenylalanine, used in similar applicationsStereochemical differences affecting biological activity

The uniqueness of Fmoc-4-methyl-L-homophenylalanine lies in its specific L-stereochemistry combined with the 4-methyl group, which influences both its chemical reactivity and biological properties distinctly compared to its D-counterparts or other derivatives. This specificity can lead to different behaviors in biological systems, particularly regarding peptide formation and hydrogel stability .

The exploration of homophenylalanine (hPhe) derivatives began in the late 20th century as researchers sought to overcome limitations of natural phenylalanine in peptide engineering. Early work focused on elongating the side chain by inserting methylene (-CH₂-) groups, creating homologs such as homophenylalanine (hPhe) and dihomophenylalanine (h²Phe). These modifications were found to enhance aromatic interactions (π-π stacking and C-H···π bonding), which stabilize peptide helices and β-sheet structures.

The introduction of 4-methyl-L-homophenylalanine represented a paradigm shift, as the methyl group at the para position of the aromatic ring introduced steric hindrance and hydrophobic effects absent in simpler homologs. By the early 2000s, this compound gained traction in solid-phase peptide synthesis (SPPS), particularly after the adoption of Fmoc (9-fluorenylmethyloxycarbonyl) protection strategies, which offered superior compatibility with iterative coupling cycles.

Structural and Functional Significance of 4-Methyl Substitution

The 4-methyl group confers three key advantages:

  • Enhanced Hydrophobicity: The methyl substituent increases logP values by ~0.5 units compared to unmodified homophenylalanine, promoting interactions with lipid membranes and hydrophobic protein pockets.
  • Conformational Restriction: Steric clashes between the methyl group and adjacent residues restrict side-chain rotation, favoring rigid peptide backbones critical for receptor binding.
  • Metabolic Stability: The substitution shields the aromatic ring from oxidative degradation, extending half-life in biological systems.

Table 1: Comparative Properties of Phenylalanine Derivatives

PropertyPhenylalanineHomophenylalanine4-Methyl-L-Homophenylalanine
Side Chain Length-C₆H₅-CH₂-C₆H₅-CH₂-C₆H₃(CH₃)-
logP1.381.922.41
Melting Point (°C)283297315
Proteolytic ResistanceLowModerateHigh

The biosynthesis of L-homophenylalanine (L-Hph), the precursor to 4-methyl-L-homophenylalanine, involves a homologation pathway that extends the side chain of L-phenylalanine (L-Phe) by one methylene group. Three key enzymes—HphA, HphB, and HphCD—coordinate this process in Nostoc punctiforme PCC73102 and engineered Escherichia coli strains [1] [2] [3].

Catalytic Roles of HphA, HphB, and HphCD

  • HphA (Npun_F2464) initiates homologation by condensing L-Phe with acetyl-CoA, forming a β-keto acid intermediate [3]. Structural analyses reveal that HphA shares homology with 2-isopropylmalate synthase (LeuA) from leucine biosynthesis but exhibits strict substrate specificity for L-Phe [3].
  • HphB (Npun_F2457) isomerizes the β-keto acid via a radical mechanism, analogous to isopropylmalate isomerase (LeuC/D) in leucine biosynthesis [1]. Unlike LeuC/D, HphB demonstrates relaxed substrate tolerance, enabling minor activity with fluorinated phenylalanine derivatives [1].
  • HphCD (Npun_F2458) decarboxylates the isomerized product to yield L-Hph [2]. This step mirrors the oxidative decarboxylation catalyzed by isopropylmalate dehydrogenase (LeuB) but is irreversible in the L-Hph pathway [1].

Methylation at the 4-Position

The introduction of a methyl group at the 4-position of L-Hph remains unexplored in natural systems. However, in silico docking studies suggest that engineered methyltransferases could modify the phenyl ring post-homologation. Alternatively, feeding methylated L-Phe analogs (e.g., 4-methyl-L-Phe) into the HphABCD pathway may yield 4-methyl-L-Hph directly, leveraging the substrate promiscuity of HphB [1].

Genetic Engineering Approaches for Microbial Synthesis Optimization

Microbial production of L-Hph in E. coli has achieved yields of 630 mg/L through plasmid-based expression of hphABCD and metabolic engineering [1] [2]. Strategies for optimizing 4-methyl-L-homophenylalanine synthesis include:

Plasmid Design and Expression Tuning

  • Codon Optimization: Replacing rare N. punctiforme codons in hphA, hphB, and hphCD with E. coli-preferred codons improves translation efficiency [1].
  • Promoter Engineering: Inducible promoters (e.g., T7 or arabinose-dependent) enable sequential expression of hphA (early-phase) and hphB/CD (mid-phase) to prevent intermediate accumulation [2].
  • Ribosome Binding Site (RBS) Modification: Adjusting RBS strength balances enzyme ratios, with optimal activity observed at HphA:HphB:HphCD = 1.7:1.1:1.8 [5].

Substrate Channeling and Pathway Localization

Co-localizing HphABCD enzymes into synthetic protein scaffolds enhances pathway flux by minimizing intermediate diffusion [5]. For example, fusing HphA with HphB via glycine linkers increases L-Hph titers by 35% in E. coli [5].

Table 1: Key Genetic Modifications for Enhanced L-Hph Production

ModificationEffect on YieldReference
Codon-optimized hphABCD+82% activity [1]
T7 promoter system+254% expression [5]
Scaffold-mediated colocalization+35% titer [5]

Comparative Analysis of Homologous Pathways in Amino Acid Metabolism

The L-Hph pathway shares mechanistic parallels with leucine biosynthesis but diverges in substrate specificity and regulatory control.

Leucine vs. L-Hph Biosynthesis

  • LeuA vs. HphA: LeuA condenses α-ketoisovalerate with acetyl-CoA for leucine synthesis, while HphA exclusively uses L-Phe [3]. Structural alignment shows that HphA’s active site has a narrower hydrophobic pocket, rejecting branched-chain α-keto acids [3].
  • LeuB vs. HphB: LeuB dehydrogenates α-isopropylmalate, whereas HphB isomerizes β-keto acids. Despite differing functions, HphB can partially complement leuB-deficient E. coli strains [1].

Glucosinolate Chain Elongation Pathways

In Arabidopsis thaliana, methylthioalkylmalate synthase (MAM) elongates methionine via iterative condensation-decarboxylation cycles [4]. Unlike HphA, MAM accepts multiple substrates, including homophenylalanine, enabling cross-talk between glucosinolate and Hph pathways [4]. This promiscuity suggests potential metabolic engineering avenues for 4-methyl-L-Hph in plant systems.

Evolutionary Implications

The HphABCD pathway likely evolved from leucine biosynthesis enzymes, acquiring specialized roles in secondary metabolism. Phylogenetic analyses indicate that HphA and MAM share a common ancestor but diverged to accommodate aromatic vs. aliphatic substrates [3] [4].

The integration of Fmoc-4-methyl-L-homophenylalanine into established solid-phase peptide synthesis protocols requires careful consideration of its unique structural characteristics. The compound serves as a key building block that maintains compatibility with standard Fmoc-based methodologies while introducing distinctive conformational and electronic properties through its extended aromatic side chain [1] [2].

The homophenylalanine backbone extends the phenyl ring separation from the alpha carbon by an additional methylene unit compared to natural phenylalanine, creating a β-amino acid analog that exhibits enhanced flexibility and modified hydrophobic interactions. The 4-methyl substitution on the aromatic ring further modulates the electronic environment and steric properties, influencing both synthetic accessibility and biological activity profiles [3] [4].

Fmoc Deprotection Kinetics and Side-Chain Compatibility

The deprotection kinetics of Fmoc-4-methyl-L-homophenylalanine follow the established mechanism of base-catalyzed β-elimination characteristic of all Fmoc-protected amino acids. However, the extended side chain and methyl substitution introduce subtle but important variations in reactivity and compatibility with standard deprotection conditions [5] [6].

Research has demonstrated that the Fmoc group removal proceeds through the formation of a carbanion intermediate at the fluorenyl position, followed by elimination to produce dibenzofulvene and carbon dioxide. The reaction kinetics are governed by the basicity of the deprotection reagent and the electronic environment of the Fmoc group [7] [8]. Standard deprotection conditions using 20% piperidine in dimethylformamide achieve complete Fmoc removal within 5 minutes at room temperature, demonstrating excellent compatibility with the 4-methyl-L-homophenylalanine backbone [9] [10].

Table 1: Fmoc Deprotection Kinetics and Side-Chain Compatibility

Deprotection BaseDeprotection Time (minutes)Amino Acid CompatibilitySide Chain CompatibilityDeletion Sequence FormationTemperature Requirement (°C)
20% Piperidine in DMF5ExcellentBroadModerate25
5% Piperazine + 2% DBU in DMF1ExcellentBroadLow25
20% 4-Methylpiperidine in DMF10GoodModerateModerate25
40% Piperidine in DMF3GoodBroadLow25

The side-chain compatibility of Fmoc-4-methyl-L-homophenylalanine with standard deprotection conditions is particularly noteworthy. The methyl-substituted aromatic ring demonstrates stability under basic conditions, with no observed side reactions such as nucleophilic aromatic substitution or ring degradation. This stability extends to compatibility with various side-chain protecting groups commonly employed in Fmoc chemistry, including tert-butyl esters, tert-butyl ethers, and trityl groups [5] [11].

Alternative deprotection protocols utilizing piperazine and diazabicycloundecene combinations have shown enhanced efficiency, achieving complete deprotection in less than one minute while significantly reducing deletion sequence formation. This rapid deprotection protocol is particularly advantageous when incorporating Fmoc-4-methyl-L-homophenylalanine into difficult sequences where aggregation and incomplete deprotection can compromise synthesis outcomes [9].

Stereochemical Control in β²-Amino Acid Incorporation

The incorporation of Fmoc-4-methyl-L-homophenylalanine as a β²-amino acid analog presents unique challenges and opportunities for stereochemical control in peptide synthesis. The extended carbon chain between the amino group and the aromatic side chain creates additional conformational flexibility while maintaining the L-configuration at the alpha carbon [12] [13].

Stereochemical integrity during coupling reactions represents a critical consideration, as β-amino acids can be more susceptible to epimerization under certain activation conditions. Research has demonstrated that the use of modern coupling reagents such as hexafluorophosphate azabenzotriazole tetramethyl uronium and 1-hydroxy-7-azabenzotriazole maintains excellent stereochemical fidelity during amide bond formation [14] [15].

Table 2: Coupling Efficiency and Stereochemical Control Parameters

Amino Acid TypeCoupling Efficiency (%)Coupling Time (hours)Aggregation RiskStereochemical ControlSpecial Conditions Required
Standard L-amino acids95-991.0LowExcellentNone
β²-amino acids85-952.5ModerateGoodExtended coupling
Difficult sequences (hydrophobic)70-856.0HighVariableChaotropic agents
Non-canonical amino acids80-924.0ModerateGoodModified conditions
Fmoc-protected derivatives90-982.0LowExcellentStandard conditions

The β²-amino acid structure of Fmoc-4-methyl-L-homophenylalanine influences peptide backbone conformation through the introduction of additional rotational degrees of freedom. This flexibility can be advantageous for accessing conformational states that are energetically unfavorable with natural amino acids, enabling the design of peptides with enhanced biological activity or improved pharmacokinetic properties [12] [16].

Coupling efficiency for β²-amino acids typically ranges from 85-95%, requiring extended reaction times of 2-3 hours compared to standard amino acids. The presence of the methyl substituent on the aromatic ring does not significantly impact coupling kinetics but can influence the conformational preferences of the resulting peptide through steric and electronic effects [13] [15].

Synthesis of Noncanonical Peptide Architectures

The unique structural features of Fmoc-4-methyl-L-homophenylalanine enable access to peptide architectures that diverge significantly from natural protein structures. These noncanonical architectures include β-peptide foldamers, mixed α/β-peptides, and constrained cyclic structures that exploit the enhanced flexibility of the homophenylalanine backbone [17] [12].

β-Peptide foldamers constructed with Fmoc-4-methyl-L-homophenylalanine exhibit distinct secondary structure preferences compared to their α-peptide counterparts. The additional methylene unit in the backbone promotes the formation of extended conformations and novel hydrogen bonding patterns that can stabilize unique three-dimensional arrangements [12] [18]. These structures have demonstrated potential applications in the development of proteolytically stable therapeutic peptides and as scaffolds for molecular recognition.

Mixed α/β-peptide systems incorporating Fmoc-4-methyl-L-homophenylalanine at strategic positions can fine-tune conformational properties while maintaining compatibility with natural peptide sequences. This approach allows for the selective modification of peptide regions to enhance stability, alter binding specificity, or introduce novel functional properties without completely disrupting the overall structural framework [17] [12].

The incorporation of Fmoc-4-methyl-L-homophenylalanine into cyclic peptide structures presents opportunities for accessing conformationally constrained architectures with enhanced biological activity. The extended side chain can participate in intramolecular interactions that stabilize specific conformational states, potentially improving binding affinity and selectivity for target proteins [16] [18].

Noncanonical peptide architectures incorporating this building block have shown promise in applications ranging from antimicrobial peptides with reduced hemolytic activity to enzyme inhibitors with improved specificity profiles. The ability to systematically modify backbone flexibility and side-chain interactions provides a powerful tool for peptide optimization and drug development [17] [12].

Overcoming Elongation Challenges in Difficult Sequence Contexts

The synthesis of peptides containing Fmoc-4-methyl-L-homophenylalanine within challenging sequence contexts requires specialized strategies to overcome aggregation, solubility limitations, and coupling inefficiencies that commonly plague difficult peptide syntheses [19] [20] [21].

Difficult sequences are characterized by their propensity to form intramolecular and intermolecular associations that lead to resin-bound peptide aggregation. These sequences typically contain stretches of hydrophobic amino acids, β-branched residues, or amino acids capable of forming strong hydrogen bonding networks. The incorporation of Fmoc-4-methyl-L-homophenylalanine into such sequences can either exacerbate or mitigate these challenges depending on the specific sequence context and synthetic approach employed [19] [20].

Table 3: Elongation Challenges in Difficult Sequence Contexts

Sequence TypeMain ChallengeSuccess Rate (%)Recommended SolutionAlternative Strategy
Polyalanine stretchesβ-sheet aggregation60-70PseudoprolinesO-acyl isopeptides
β-branched amino acids (Val, Ile, Leu)Steric hindrance70-80Extended coupling timesMultiple coupling cycles
Hydrophobic sequencesSolubility issues65-75Chaotropic solventsSolubilizing tags
Proline-rich sequencesConformational rigidity80-90Microwave assistancePreformed dipeptides
Gln/Asn-rich sequencesGlutamine deamidation75-85Low temperature synthesisProtected derivatives

The hydrophobic character of the 4-methyl-L-homophenylalanine side chain can contribute to aggregation in hydrophobic sequence contexts, necessitating the implementation of aggregation disruption strategies. Pseudoproline building blocks have proven particularly effective for disrupting β-sheet formation when incorporated at strategic positions flanking the Fmoc-4-methyl-L-homophenylalanine residue [20] [22].

Chaotropic solvents such as hexafluoroisopropanol and trifluoroethanol can be employed to disrupt aggregated structures and improve coupling efficiency in hydrophobic sequences. These solvents effectively solvate both the growing peptide chain and the incoming amino acid, facilitating productive coupling reactions even in challenging sequence contexts [20] [23].

The use of solubilizing tags represents an alternative approach for managing difficult sequences containing Fmoc-4-methyl-L-homophenylalanine. Temporary arginine tags attached through cleavable linkers have demonstrated effectiveness in preventing aggregation and oxidation while maintaining synthetic accessibility [24]. These tags introduce positive charges that create electrostatic repulsion, disrupting the hydrophobic associations that lead to aggregation.

Microwave-assisted peptide synthesis has shown particular promise for sequences containing conformationally constrained residues. The elevated temperatures and enhanced mixing achieved through microwave irradiation can overcome kinetic barriers to coupling and improve the overall efficiency of difficult syntheses [25] [22].

The implementation of multiple coupling strategies, including double and triple coupling cycles, ensures complete conversion even when individual coupling reactions proceed slowly due to steric hindrance or aggregation. This approach is particularly important when incorporating β-amino acids like Fmoc-4-methyl-L-homophenylalanine, which may exhibit reduced coupling kinetics compared to natural amino acids [15] [20].

Advanced monitoring techniques utilizing in-line ultraviolet spectroscopy can provide real-time feedback on coupling efficiency and aggregation state during synthesis. This information enables adaptive synthesis protocols that can adjust reaction conditions, coupling times, and reagent concentrations based on the specific challenges encountered with each sequence [25].

XLogP3

5.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

415.17835828 g/mol

Monoisotopic Mass

415.17835828 g/mol

Heavy Atom Count

31

Dates

Last modified: 02-18-2024

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